molecular formula C25H34O6 B13834283 [(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate

[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate

Cat. No.: B13834283
M. Wt: 430.5 g/mol
InChI Key: VDJHFHXMUKFKET-QLYZSHOQSA-N
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Description

The compound “[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[75101,5010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate” is a complex organic molecule with multiple functional groups, including hydroxyl, carbonyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core, introduction of functional groups, and stereochemical control. Common synthetic routes may include:

    Cyclization reactions: to form the tetracyclic core.

    Oxidation and reduction reactions: to introduce hydroxyl and carbonyl groups.

    Esterification reactions: to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:

    Catalytic processes: to improve reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

    Quality control measures: to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    [(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate: can be compared with other tetracyclic compounds with similar functional groups.

    Steroids: Compounds with a similar tetracyclic core but different functional groups.

    Terpenoids: Compounds with similar structural complexity and functional diversity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7-/t14-,16?,17?,18?,19-,21+,24?,25+/m1/s1

InChI Key

VDJHFHXMUKFKET-QLYZSHOQSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=CC23[C@@]1([C@@H](C(=CC(C2=O)C4C(C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Origin of Product

United States

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